molecular formula C18H17N3O2 B7712181 N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide

Numéro de catalogue B7712181
Poids moléculaire: 307.3 g/mol
Clé InChI: KWIUCHUAMPJNQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide, commonly known as EPO-018, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis. EPO-018 is commonly used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body.

Mécanisme D'action

EPO-018 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, causing a range of physiological and biochemical effects. It has been shown to have both agonist and antagonist properties, depending on the specific receptor and cellular context. EPO-018 has been shown to activate the CB1 receptor in a similar manner to N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
EPO-018 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and decreased locomotor activity. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a range of medical conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using EPO-018 in scientific research is its high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation is that it has not been extensively studied in humans, and its long-term effects on the body are not well understood.

Orientations Futures

There are many potential future directions for research on EPO-018 and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and fewer side effects. Another area of interest is the study of the endocannabinoid system in different disease states, such as chronic pain, epilepsy, and cancer. Overall, EPO-018 and other synthetic cannabinoids have the potential to provide valuable insights into the complex interactions between the endocannabinoid system and the body, and may ultimately lead to the development of new treatments for a range of medical conditions.

Méthodes De Synthèse

EPO-018 can be synthesized using a multistep process that involves the reaction of 2-phenylacetonitrile with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid, followed by reduction and acetylation. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Applications De Recherche Scientifique

EPO-018 is commonly used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for mediating the effects of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide and other cannabinoids.

Propriétés

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-10-6-7-11-15(14)19-17(22)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIUCHUAMPJNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.